Whole-Body Retention at 4 Hours Post-Injection: Comparative Analysis of DOTA-Based Haptens
In a direct head-to-head biodistribution study in normal CD1 mice, ¹⁷⁷Lu-labeled DOTA-Tyr-Lys-DOTA (di-DOTA peptide) exhibited whole-body retention values comparable to other DOTA-based haptens, with 2–4% of the injected dose (%ID) remaining at 4 hours post-injection [1]. The Tyr-Lys dipeptide spacer did not adversely affect clearance kinetics, as all haptens demonstrated similarly low tissue and whole-body retention [2].
| Evidence Dimension | Whole-body retention of radioactivity at 4 hours post-injection |
|---|---|
| Target Compound Data | 2–4% injected dose (%ID) |
| Comparator Or Baseline | ¹⁷⁷Lu-DOTA (monomeric), ¹⁷⁷Lu-DOTA-biotin, and ¹⁷⁷Lu-DOTA-aminobenzene; all exhibited 2–4% ID |
| Quantified Difference | No significant difference (p > 0.05) between DOTA-Tyr-Lys-DOTA and comparator haptens |
| Conditions | Normal CD1 mice; ¹⁷⁷Lu labeling; biodistribution assessed at 4 hours post-injection |
Why This Matters
Demonstrates that the addition of the Tyr-Lys dipeptide and a second DOTA moiety does not impair the favorable rapid clearance profile essential for minimizing off-target radiation dose in pretargeted radioimmunotherapy.
- [1] Kelly Davis Orcutt, Khaled A. Nasr, David G. Whitehead, John V. Frangioni, and K. Dane Wittrup. 'Biodistribution and clearance of small molecule hapten chelates for pretargeted radioimmunotherapy.' Molecular Imaging and Biology, vol. 13, no. 2, 2011, pp. 215-221. View Source
- [2] MedChemExpress. 'Biodistribution and clearance of small molecule hapten chelates for pretargeted radioimmunotherapy: Abstract Summary.' Publication Summary, 2011. View Source
